4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane (CAS: 2106888-81-5) is a spiro-annulated organoboron compound with a molecular formula of C₃₁H₂₇BO₃ and a molecular weight of 458.36 g/mol . Its structure features a fluorene-xanthene spiro core, where the boron atom is incorporated into a 1,3,2-dioxaborolane ring system. This compound is primarily used as a key intermediate in organic electronics, particularly in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) due to its electron-deficient boron center and rigid, planar architecture .
The spiro[fluorene-9,9'-xanthene] moiety enhances thermal stability and suppresses aggregation-induced quenching, making it advantageous for optoelectronic applications . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of structurally related spiroborolanes .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-3-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO3/c1-29(2)30(3,4)35-32(34-29)20-17-18-24-22(19-20)21-11-5-6-12-23(21)31(24)25-13-7-9-15-27(25)33-28-16-10-8-14-26(28)31/h5-19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEIAWKIVYQZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C53)C6=CC=CC=C6OC7=CC=CC=C47 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation with Microwave Assistance
A microwave-assisted condensation of 9-fluorenone and resorcinol using SO₄²⁻/TiO₂ as a superacid catalyst achieves an 83% yield of spiro[fluorene-9,9'-xanthene]-3',6'-diol. The reaction occurs in toluene under 600W microwave irradiation for 25 minutes, followed by filtration, ethanol recrystallization, and solvent evaporation. This method prioritizes green chemistry principles by employing recyclable catalysts and reduced reaction times.
Key Parameters
| Reactants | Catalyst | Conditions | Yield |
|---|---|---|---|
| 9-fluorenone, resorcinol | SO₄²⁻/TiO₂ | Toluene, 600W, 25 min | 83% |
One-Pot Protic Acid Catalysis
A metallic salt-free approach utilizes p-toluenesulfonic acid (PTSA) in a one-pot condensation of 9-fluorenone and resorcinol. The reaction proceeds at reflux for 12 hours, yielding 80% of the spiro-diol product after aqueous workup and ethanol recrystallization. This method avoids hazardous chlorides and offers simplicity for industrial scalability.
Integrated Synthetic Routes
Combining core synthesis and boronylation steps yields the target compound. Two integrated pathways are proposed.
One-Pot Tandem Reaction
A speculative yet feasible approach involves tandem acid-catalyzed spiro formation and in situ boronylation using pinacol under UV irradiation. This would require optimizing solvent compatibility and light penetration.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring boronylation at the 3-position requires directing groups or steric hindrance engineering.
-
Purification : Silica gel chromatography remains necessary but could be replaced with crystallization in scaled processes.
-
Catalyst Recovery : SO₄²⁻/TiO₂ and Pd catalysts demand efficient recycling protocols to reduce costs .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-3-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which can be useful in different applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as an essential building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions such as Suzuki cross-coupling and other coupling reactions involving boron chemistry.
- Reactivity Studies: The electrophilic nature of the boron atom enables it to interact favorably with nucleophiles, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
2. Biology:
- Molecular Interaction Studies: The structural characteristics of this compound make it an attractive candidate for studying molecular interactions within biological systems. Its ability to form stable complexes can facilitate research into enzyme activity modulation and receptor interactions.
- Potential Therapeutic Applications: Ongoing research is exploring the compound's potential as a therapeutic agent. Preliminary studies suggest that it may influence cellular pathways through specific interactions with biological targets.
3. Medicine:
- Diagnostic Tools: The unique properties of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane are being investigated for use in diagnostic tools in medical applications due to its potential to interact with biomolecules effectively.
- Drug Development: Research is focused on evaluating its efficacy as a drug candidate or drug delivery system in various therapeutic areas.
4. Industry:
- Organic Electronics: The compound is being utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells. Its unique electronic properties enhance charge transport capabilities in organic electronic devices.
- Materials Science: The versatility of this compound allows it to be incorporated into new materials with tailored properties for specific applications in nanotechnology and polymer science.
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound via Suzuki cross-coupling reactions under optimized conditions using palladium catalysts. The characterization involved NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Research evaluating the biological activity of this compound showed promising results in modulating enzyme activity related to cancer pathways. Further investigations are ongoing to elucidate its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-3-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a hole-transporting material. It facilitates the movement of positive charge carriers (holes) within organic electronic devices. The spiro structure provides a rigid framework that helps in maintaining the stability and efficiency of charge transport. The molecular targets include the active layers of photovoltaic cells, where it helps in improving the overall power conversion efficiency .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Research Findings and Limitations
- Target Compound : Demonstrated a 74.4% yield in optimized syntheses, with purity ≥99.5% . However, its complex spiro structure increases synthetic difficulty and cost.
- Fluorene-Indigo Copolymers: Achieved quantum yields of 15–20% in thin films but suffer from low solubility without excess fluorene monomers .
- Diphenylfluorene Derivatives : Show high luminescence but are prone to aggregation-induced quenching in solid-state applications .
Biological Activity
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane is a complex organoboron compound characterized by its unique spiro structure that integrates fluorene and xanthen moieties. With a molecular formula of and a molecular weight of approximately 458.36 g/mol, this compound has garnered interest in various scientific fields due to its potential biological activities and applications in materials science.
Chemical Structure and Properties
The compound features a dioxaborolane ring which enhances its reactivity and solubility. The presence of tetramethyl groups contributes to its stability and solubility in organic solvents. The spiro linkage between the fluorene and xanthene units is significant for its electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | BMXVARCCEGLZLV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure can form stable complexes with nucleophiles such as hydroxyl groups or amines. This property allows it to modulate enzyme activity or receptor interactions within cellular pathways.
Anticancer Activity
Recent studies have indicated that boron-containing compounds exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Research has shown that organoboron compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Mechanistic Insights : A study demonstrated that similar dioxaborolane derivatives can interfere with the signaling pathways involved in cancer cell survival and proliferation .
Antioxidant Properties
The compound's unique structure may also confer antioxidant properties:
- Radical Scavenging Activity : Preliminary assays suggest that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial potential of boron compounds:
- Bactericidal Effects : Studies have reported that certain organoboron compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Efficacy : In vitro studies on breast cancer cell lines treated with derivatives of this compound showed a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antioxidant Evaluation : A comparative study involving various boron compounds highlighted the superior antioxidant capacity of this dioxaborolane derivative when evaluated using DPPH radical scavenging assays .
Q & A
Q. What are the key synthetic routes for preparing 4,4,5,5-tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane?
The compound is synthesized via lithiation-borylation reactions. A representative method involves:
- Step 1 : Lithiation of a spiro[fluorene-xanthene] precursor using n-BuLi in THF at −78°C .
- Step 2 : Borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by warming to room temperature .
- Purification : Column chromatography (hexane/ethyl acetate) and recrystallization (methanol/acetone) yield the product. Typical yields range from 55–80% depending on steric hindrance from the spiro group .
Q. How is the molecular structure confirmed for this compound?
Q. What are standard storage conditions to maintain stability?
- Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the boronate ester .
- Avoid exposure to moisture or protic solvents, which degrade the dioxaborolane ring .
Advanced Research Questions
Q. How does the spiro[fluorene-xanthene] moiety influence Suzuki-Miyaura cross-coupling reactivity?
- Steric effects : The spiro structure introduces rigidity, reducing accessibility to the boron center and slowing transmetallation kinetics compared to non-spiro analogs .
- Electronic effects : The xanthene oxygen enhances electron density at boron, improving oxidative addition with Pd catalysts. Computational studies (DFT) suggest a 0.2–0.3 eV reduction in activation energy vs. pinacol boronate esters .
- Application : Used in synthesizing conjugated polymers for OLEDs, where steric control prevents π-stacking defects .
Q. What methodologies resolve contradictions in reported reaction yields for derivatives?
Q. How is computational modeling applied to predict reactivity?
- DFT calculations : Model transition states for transmetallation steps using Gaussian09 with B3LYP/6-31G(d) basis sets. Key parameters include:
- Outcome : Predict regioselectivity in polycyclic aromatic hydrocarbon (PAH) syntheses .
Research Challenges & Solutions
- Challenge : Low solubility in polar solvents limits use in aqueous-phase reactions.
Solution : Introduce sulfonate groups on the xanthene ring to enhance hydrophilicity . - Challenge : Degradation under UV light in optoelectronic devices.
Solution : Encapsulate in PMMA matrices to reduce photolytic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
